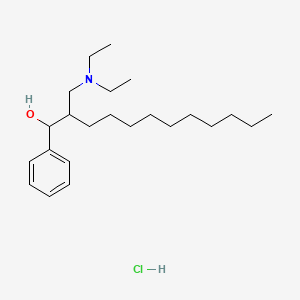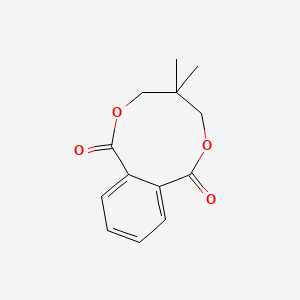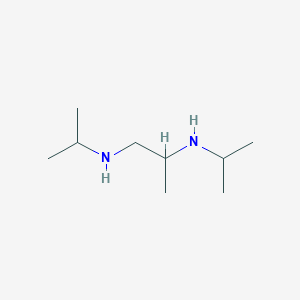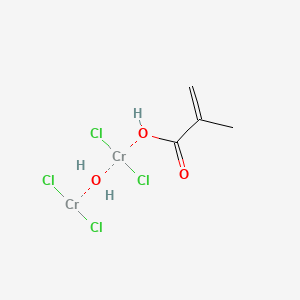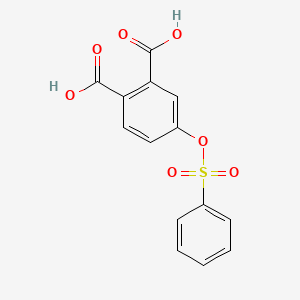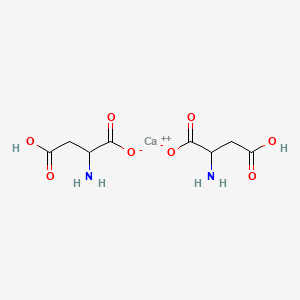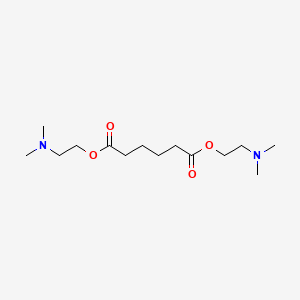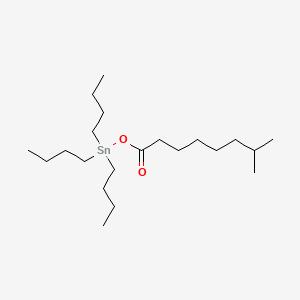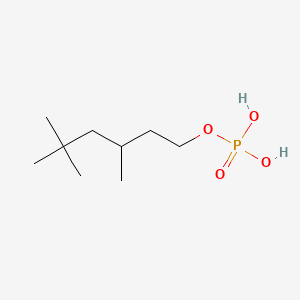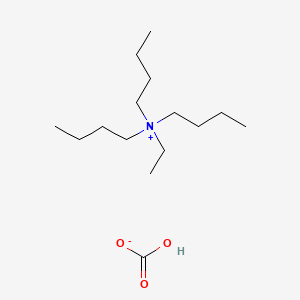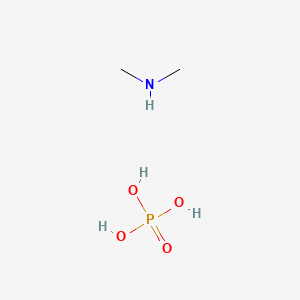
Dimethylamine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylamine phosphate is an organic compound that combines dimethylamine and phosphoric acid. It is a colorless, flammable gas with an ammonia-like odor. Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% . This compound is significant in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylamine phosphate can be synthesized through the reaction of dimethylamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
(CH3)2NH+H3PO4→(CH3)2NH2H2PO4
This reaction involves mixing dimethylamine with phosphoric acid in a stoichiometric ratio, followed by careful control of temperature and pH to optimize yield.
Industrial Production Methods
Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with phosphoric acid . This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylamine phosphate undergoes various chemical reactions, including:
Oxidation: Dimethylamine can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: Dimethylamine can undergo substitution reactions with halides to form dimethylammonium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylamine oxide.
Reduction: Methylamine.
Substitution: Dimethylammonium chloride or bromide.
Aplicaciones Científicas De Investigación
Dimethylamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a buffer in biochemical experiments.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides, fungicides, and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of dimethylamine phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring methyl groups to nucleophiles. This process is crucial in various biochemical pathways, including the synthesis of neurotransmitters and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with one methyl group.
Trimethylamine: An amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Uniqueness
Dimethylamine phosphate is unique due to its specific combination of dimethylamine and phosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a methylating agent and its role in various industrial applications set it apart from other similar compounds .
Propiedades
Número CAS |
41035-89-6 |
|---|---|
Fórmula molecular |
C2H10NO4P |
Peso molecular |
143.08 g/mol |
Nombre IUPAC |
N-methylmethanamine;phosphoric acid |
InChI |
InChI=1S/C2H7N.H3O4P/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H3,1,2,3,4) |
Clave InChI |
XGTXYBOCSYLHCD-UHFFFAOYSA-N |
SMILES canónico |
CNC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


